![molecular formula C24H35Cl2N3O2 B1252496 (S)-WAY 100135 dihydrochloride CAS No. 149055-79-8](/img/structure/B1252496.png)
(S)-WAY 100135 dihydrochloride
Overview
Description
“(S)-WAY 100135 dihydrochloride” is a selective and potent SR-1B antagonist . It is also known by its chemical name "N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl) -2-phenylpropanamide dihydrochloride" .
Molecular Structure Analysis
The molecular formula of “(S)-WAY 100135 dihydrochloride” is C24H35Cl2N3O2 . The molecular weight is 468.47 g/mol . The InChIKey, a unique identifier for chemical substances, is VJGZNBYDSDEOED-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“(S)-WAY 100135 dihydrochloride” is a solid compound with a molecular weight of 468.47 g/mol . It has a high purity, usually ≥99% as determined by HPLC .
Scientific Research Applications
Neuroscience Research
WAY-100135 dihydrochloride is primarily used in neuroscience as a selective antagonist of the 5-HT1A receptor . It has been instrumental in studying the role of serotonin in various neural processes, including mood regulation, anxiety, and depression. For instance, it has been used to investigate the neuromodulatory effects of adenosine on serotonin release in the dorsal raphe nuclei .
Pharmacological Studies
In pharmacology, WAY-100135 dihydrochloride serves as a tool to explore the therapeutic potential of 5-HT1A receptor modulation. It has been used to assess the antipsychotic properties of 5-HT1A antagonists and their potential to attenuate psychotomimetic effects induced by other compounds .
Biochemical Research
Biochemists utilize WAY-100135 dihydrochloride to study the binding affinity and receptor selectivity of serotonergic ligands. Its high selectivity for the 5-HT1A receptor over other receptors like 5-HT1B, 1C, 2, α1, α2, and D2 makes it a valuable compound for receptor characterization and signal transduction studies .
Molecular Biology
In molecular biology, WAY-100135 dihydrochloride is used to dissect the molecular pathways influenced by 5-HT1A receptor activity. Researchers have employed it to understand the receptor’s role in gene expression, protein synthesis, and the impact on various cellular functions .
Clinical Trials
Although WAY-100135 dihydrochloride has not been widely used in clinical trials due to its status as a research chemical, it has provided insights into the development of new therapeutic agents. Its role in modulating serotonin receptors offers a basis for designing drugs with improved efficacy and safety profiles .
Psychology Experiments
In psychology, WAY-100135 dihydrochloride has been used to explore the cognitive effects of serotonin 1A receptor antagonism. Studies have examined its impact on behaviors such as learning, memory, and response to stress, providing a deeper understanding of the psychological implications of serotonergic modulation .
Mechanism of Action
Target of Action
WAY-100135 (dihydrochloride) is a serotonergic drug of the phenylpiperazine family . The primary target of this compound is the 5-HT 1A receptor , a subtype of the serotonin receptor . This receptor plays a crucial role in the serotonin system, which is involved in regulating mood, cognition, learning, memory, and numerous physiological processes .
Mode of Action
WAY-100135 (dihydrochloride) acts as a potent antagonist of the 5-HT 1A receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, WAY-100135 (dihydrochloride) binds to the 5-HT 1A receptor, blocking the action of serotonin and thereby reducing the activity of the serotonin system .
Biochemical Pathways
The action of WAY-100135 (dihydrochloride) on the 5-HT 1A receptor affects the serotonin system, which is involved in numerous biochemical pathways. These pathways influence various physiological processes, including mood regulation, cognition, learning, and memory . By acting as an antagonist of the 5-HT 1A receptor, WAY-100135 (dihydrochloride) can modulate these pathways and their downstream effects .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of WAY-100135 (dihydrochloride)'s action are primarily related to its antagonistic effect on the 5-HT 1A receptor. By blocking this receptor, WAY-100135 (dihydrochloride) reduces the activity of the serotonin system . This can lead to changes in mood, cognition, learning, and memory, among other effects .
Action Environment
The action, efficacy, and stability of WAY-100135 (dihydrochloride) can be influenced by various environmental factors. These may include the presence of other substances that can interact with the 5-HT 1A receptor, the pH of the environment, and the temperature
properties
IUPAC Name |
N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2.2ClH/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4;;/h5-13,20H,14-18H2,1-4H3,(H,25,28);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGZNBYDSDEOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564209 | |
Record name | N-tert-Butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
149055-79-8, 149007-54-5 | |
Record name | N-tert-Butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-WAY 100135 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (S)-WAY 100135 dihydrochloride affect the adenosine-mediated modulation of serotonin release in the dorsal raphe nuclei?
A1: Research shows that transient adenosine application significantly reduces electrically evoked serotonin release in mouse brain slices. [] This effect is not directly mediated by adenosine receptors, as demonstrated in studies using A1 and A3 receptor knockout mice. [] Interestingly, perfusion with (S)-WAY 100135 dihydrochloride, a selective 5-HT1A autoreceptor antagonist, completely abolished the inhibitory effect of transient adenosine on serotonin release. [] This suggests that adenosine's transient modulation of serotonin release in the dorsal raphe nuclei is primarily regulated by 5-HT1A autoreceptors and not directly through adenosine receptors.
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